molecular formula C21H16ClN3O2S B3020156 N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895017-02-4

N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3020156
CAS No.: 895017-02-4
M. Wt: 409.89
InChI Key: MGSLBYOBQWHHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl moiety and a pyridin-3-ylmethyl group. The compound’s structure integrates a benzamide core substituted with a methoxy group at the ortho position, a chlorinated benzothiazole ring, and a pyridine-derived alkyl chain.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-9-3-2-7-15(17)20(26)25(13-14-6-5-11-23-12-14)21-24-19-16(22)8-4-10-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSLBYOBQWHHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Compound Structure and Properties

The molecular formula of this compound is C21H16ClN3O2SC_{21}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 409.9 g/mol. The compound features a benzamide structure integrated with a 4-chlorobenzo[d]thiazole moiety and a methoxy group, which enhance its solubility and biological reactivity. The presence of the pyridin-3-ylmethyl group is significant for its interaction with various biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent modifications to introduce the methoxy and pyridine substituents. While specific synthetic routes are not detailed in the literature, similar compounds often utilize reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity . It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. The methoxy group enhances binding affinity to these enzymes, thereby improving anti-inflammatory efficacy.

Anticancer Activity

Preliminary studies suggest potential anticancer properties as well. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been reported to exhibit significant antiproliferative activity, likely due to their ability to interact with cellular pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Cyclooxygenase Inhibition : In vitro assays revealed that thiazole derivatives inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis. This mechanism is pivotal in alleviating inflammation.
  • Anticancer Activity : Research on structurally similar compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antibacterial Activity : Some thiazole derivatives have shown promising antibacterial properties against Gram-positive bacteria, suggesting a broad spectrum of biological activity that warrants further investigation .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)benzamideContains benzo[d]thiazole and pyridineLacks methoxy group
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamideSimilar core structureDifferent nitrogen-containing ring
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-y)benzamideChlorination at different positionVariation in pyridine substitution pattern

The presence of both the methoxy and pyridinylmethyl groups in this compound distinguishes it from other derivatives, contributing significantly to its pharmacological profile .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal targets in the treatment of inflammatory conditions. The presence of the methoxy group is believed to enhance binding affinity to these enzymes, thus improving its anti-inflammatory effects.

Antimicrobial Activity

Studies have suggested that compounds similar to this compound display antimicrobial properties. While specific data on this compound is limited, benzothiazole derivatives are often explored for their potential against various pathogens, including bacteria and fungi .

In Vitro Studies

In vitro studies have demonstrated the compound's interaction with COX enzymes through molecular docking simulations, indicating effective binding and inhibition of enzyme activity. These findings support its potential use as an anti-inflammatory agent.

In Vivo Studies

Although specific in vivo studies on this compound are scarce, related benzothiazole derivatives have shown promise in animal models for inflammatory diseases, suggesting a pathway for future research on this compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several N-(benzo[d]thiazol-2-yl)benzamide derivatives and related scaffolds. Key analogs and their substituent variations are summarized below:

Table 1: Substituent Variations and Physical Properties of Selected Analogs

Compound Name (or ID) Substituents on Benzamide/Benzothiazole Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/IR) Source
Target Compound 2-OCH₃, 4-Cl (benzothiazole) Not reported ~457.93 Not available N/A
1.2d (N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide) 2-Cl (benzamide) 201–210 289.01 ¹H NMR: δ 7.2–8.1 (aromatic), IR: C-Cl ~750 cm⁻¹
4d (3,4-diCl-N-(5-morpholinomethyl-4-pyridin-3-yl-thiazol-2-yl)benzamide) 3,4-diCl (benzamide), morpholinomethyl Not reported ~514.40 ¹H/¹³C NMR: morpholine δ 2.4–3.8
GB1 (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide) 4-Cl (benzothiazole), thiazolidinedione 279–295 ~458.90 IR: C=O ~1700 cm⁻¹, ¹H NMR: δ 7.5–8.2 (benzylidene)
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) 4-F (benzamide), 4-OCH₃, 7-morpholino (benzothiazole) Not reported ~471.48 ¹H NMR: δ 6.8–8.0 (aromatic), morpholine δ 3.7

Key Observations :

  • Chlorine Positioning : The 4-Cl substitution on the benzothiazole (target compound) contrasts with 2-Cl in 1.2d , which may influence steric and electronic properties.
  • Pyridine vs. Morpholine : The pyridin-3-ylmethyl group in the target compound differs from morpholine-containing analogs (e.g., 4d ), impacting solubility and target interactions.

Table 2: Activity of N-(Thiazol-2-yl)-Benzamide Analogs

Compound Target/Activity Key Substituents Potency/IC₅₀ Source
Target Compound Not reported 4-Cl, 2-OCH₃, pyridin-3-ylmethyl Unknown N/A
5-Bromo-2-chlorobenzamido analogs ZAC antagonism 5-Br, 2-Cl (benzamide) High potency
4a (N-(thiazol-2-yl)-benzamide with para-methyl) ZAC antagonism 4-CH₃ (benzamide) Inactive
TTFB (Lead ZAC antagonist) ZAC negative allosteric modulator (NAM) 2-Cl, 5-Br (benzamide) IC₅₀ = 1.2 µM

Key Findings :

  • Thiazole Ring Essential : Substitution or fusion of the thiazole ring (e.g., cycloalkyl rings in 2e ) abolishes ZAC activity, highlighting the scaffold’s importance.
  • Substituent Effects : Chloro/bromo groups at ortho/para positions (e.g., 5-Br-2-Cl in TTFB ) enhance ZAC antagonism, whereas methyl groups (4a ) render analogs inactive. The target compound’s 4-Cl and 2-OCH₃ groups may offer a balance of steric and electronic effects.
  • Selectivity : The N-(thiazol-2-yl)-benzamide scaffold is promiscuous, but specific substitutions (e.g., pyridin-3-ylmethyl) may confer selectivity over off-targets like histone deacetylases (HDACs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.